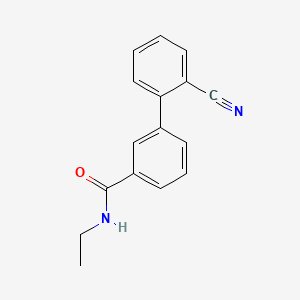

3-(2-Cyanophenyl)-N-ethylbenzamide

Description

3-(2-Cyanophenyl)-N-ethylbenzamide (CAS: 1365272-05-4) is a benzamide derivative featuring a cyano group at the 2-position of the phenyl ring and an ethyl substituent on the amide nitrogen. The cyano group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound has been cataloged as a discontinued research chemical, limiting its current commercial availability .

Properties

IUPAC Name |

3-(2-cyanophenyl)-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-18-16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRYXNJIFJUPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742920 | |

| Record name | 2'-Cyano-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-76-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanophenyl)-N-ethylbenzamide typically involves the reaction of 2-cyanobenzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanophenyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-cyanobenzoic acid.

Reduction: Formation of 2-aminophenyl-N-ethylbenzamide.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-(2-Cyanophenyl)-N-ethylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Cyanophenyl)-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The cyano group in this compound enhances electrophilicity compared to methyl or chloro substituents in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide or 3-(Chloromethyl)-N-ethylbenzamide. This property may influence binding affinity in biological targets or catalytic applications .

2.3 Spectroscopic and Crystallographic Data

- This compound: No crystallographic data is available, but IR and NMR spectra would likely show signals for the cyano group (~2220 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Confirmed via X-ray diffraction (CCDC 1965367), revealing a planar amide group and intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen .

Biological Activity

3-(2-Cyanophenyl)-N-ethylbenzamide, also known by its CAS number 1365272-76-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O. It features a cyanophenyl group attached to an ethylbenzamide structure, which may contribute to its biological properties. The presence of the cyanide group can enhance lipophilicity and influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical for tumor growth or inflammation.

- Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways that affect cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : It has been noted to reduce markers of inflammation in vitro, indicating its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme inhibition | Inhibits specific enzymes |

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- In Vitro Studies : A study published in Molecules demonstrated that this compound effectively inhibited the growth of human cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation.

- In Vivo Studies : Animal models have shown that administration of this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an anticancer therapeutic.

- Inflammation Models : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in models of induced inflammation, highlighting its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.